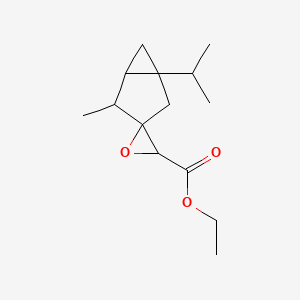
Ethyl 1-isopropyl-4-methylspiro(bicyclo(3.1.0)hexane-3,2'-oxirane)-3'-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-isopropyl-4-methylspiro(bicyclo(3.1.0)hexane-3,2’-oxirane)-3’-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including synthetic chemistry and pharmaceuticals. The spirocyclic framework imparts unique chemical and physical properties, making it a valuable subject for research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-isopropyl-4-methylspiro(bicyclo(3.1.0)hexane-3,2’-oxirane)-3’-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core. This is followed by esterification to introduce the ethyl carboxylate group. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in optimizing the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The choice of method would depend on factors such as the availability of starting materials, cost, and environmental considerations. Industrial synthesis would also focus on maximizing efficiency and minimizing waste.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1-isopropyl-4-methylspiro(bicyclo(3.1.0)hexane-3,2’-oxirane)-3’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic core or the ester group.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the spirocyclic framework.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution reactions could introduce a wide range of functional groups.
Aplicaciones Científicas De Investigación
Ethyl 1-isopropyl-4-methylspiro(bicyclo(31
Chemistry: As a building block for the synthesis of more complex molecules, particularly those with spirocyclic structures.
Biology: Investigating its biological activity and potential as a lead compound for drug development.
Medicine: Exploring its therapeutic potential, particularly in areas such as anti-inflammatory or anticancer research.
Industry: Potential use in the development of new materials or as a specialty chemical in various industrial processes.
Mecanismo De Acción
The mechanism of action of Ethyl 1-isopropyl-4-methylspiro(bicyclo(3.1.0)hexane-3,2’-oxirane)-3’-carboxylate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure could play a role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other spirocyclic esters and related structures, such as:
- Ethyl 1-isopropyl-4-methylspiro(bicyclo(3.1.0)hexane-3,2’-oxirane)-3’-carboxylate analogs with different substituents.
- Spirocyclic compounds with different core structures but similar functional groups.
Uniqueness
The uniqueness of Ethyl 1-isopropyl-4-methylspiro(bicyclo(310)hexane-3,2’-oxirane)-3’-carboxylate lies in its specific spirocyclic framework and the combination of functional groups, which confer distinct chemical and physical properties
Propiedades
Número CAS |
94030-85-0 |
|---|---|
Fórmula molecular |
C14H22O3 |
Peso molecular |
238.32 g/mol |
Nombre IUPAC |
ethyl 4-methyl-1-propan-2-ylspiro[bicyclo[3.1.0]hexane-3,3'-oxirane]-2'-carboxylate |
InChI |
InChI=1S/C14H22O3/c1-5-16-12(15)11-14(17-11)7-13(8(2)3)6-10(13)9(14)4/h8-11H,5-7H2,1-4H3 |
Clave InChI |
WWOIOOMYUBAKDI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1C2(O1)CC3(CC3C2C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















